molecular formula C22H21ClN4O2 B1139385 BMS-191095 CAS No. 166095-21-2

BMS-191095

Cat. No.: B1139385
CAS No.: 166095-21-2
M. Wt: 408.9 g/mol
InChI Key: SMIKIPXIDLITMP-LEWJYISDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS 191095 involves several steps, including the formation of a benzopyran ring and the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production methods for BMS 191095 are not widely documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

BMS 191095 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BMS 191095 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from the reactions of BMS 191095 depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield a range of substituted products .

Scientific Research Applications

BMS 191095 has several scientific research applications, including:

Mechanism of Action

BMS 191095 exerts its effects by selectively activating mitochondrial ATP-sensitive potassium channels. This activation leads to the inhibition of human platelet aggregation and the protection of cardiomyocytes during ischemia/reperfusion injury. The molecular targets involved include mitochondrial potassium channels, which play a crucial role in maintaining cellular homeostasis and protecting cells from stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BMS 191095

BMS 191095 is unique due to its selective activation of mitochondrial ATP-sensitive potassium channels and its lack of peripheral vasodilating activity. This makes it a valuable tool for studying mitochondrial function and developing new therapeutic agents targeting these channels .

Properties

IUPAC Name

(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16/h3-11,20-21,28H,13H2,1-2H3,(H,25,26)/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIKIPXIDLITMP-LEWJYISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166095-21-2
Record name BMS-191095
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166095212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-191095
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6V527OYN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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